2-Thiophen-2-Yl-Azepane

Catalog No.
S758567
CAS No.
383128-98-1
M.F
C10H15NS
M. Wt
181.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thiophen-2-Yl-Azepane

CAS Number

383128-98-1

Product Name

2-Thiophen-2-Yl-Azepane

IUPAC Name

2-thiophen-2-ylazepane

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

InChI

InChI=1S/C10H15NS/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2

InChI Key

KRQAQWCVTRHERQ-UHFFFAOYSA-N

SMILES

C1CCC(NCC1)C2=CC=CS2

Canonical SMILES

C1CCC(NCC1)C2=CC=CS2

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .

Material Science

Thiophene derivatives find large application in material science . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Coordination Chemistry

Thiophene derivatives are also used in coordination chemistry .

Organic Synthesis

Thiophene derivatives are used as intermediates in organic synthesis .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Anti-Atherosclerotic Agents

2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Antimicrobial and Antiviral Agents

Antihypertensive Agents

Thiophene derivatives also show antihypertensive properties .

Anti-Inflammatory Agents

Thiophene-based drugs like suprofen are used as nonsteroidal anti-inflammatory drugs .

Dental Anesthetic

Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Synthesis of Thiophene Derivatives

Thiophene derivatives are synthesized through various methods including one-pot procedures in the presence or absence of catalysts, iodine-promoted heterocyclization, and multicomponent procedures .

Natural Defense Mechanism in Plants

Thiophene and its derivatives are produced as part of the chemical defense mechanism in numerous plant species, which involve the manufacture and storage of organic substances in different parts of the plants. These compounds can behave as repellents, act as toxic substances or have anti-nutritional effects on herbivores .

2-Thiophen-2-Yl-Azepane is a chemical compound characterized by its unique structure, which includes a thiophene ring and an azepane ring. The molecular formula for this compound is C10H15NS, indicating it contains carbon, hydrogen, nitrogen, and sulfur atoms. The presence of the thiophene ring, known for its aromatic properties and electron-rich nature, contributes to the compound's chemical reactivity and potential biological activity. Azepane, a seven-membered saturated heterocyclic compound containing nitrogen, adds to the structural complexity and may influence the compound's pharmacological properties.

Due to the functional groups present in its structure. Some notable reactions include:

  • Oxidation: The compound can undergo oxidation reactions, potentially converting the thiophene moiety or affecting the nitrogen atom in the azepane ring.
  • Bromination: Bromination can occur at specific positions on the thiophene ring, allowing for regioselective modifications that can lead to new derivatives with varied properties .
  • Cyclocondensation: In acidic conditions, 2-Thiophen-2-Yl-Azepane may participate in cyclocondensation reactions, forming more complex structures .

Research indicates that compounds containing thiophene rings often exhibit significant biological activities. For instance, derivatives of 2-Thiophen-2-Yl-Azepane have been studied for their antinociceptive properties, suggesting potential applications in pain management . Additionally, similar compounds have shown antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .

The synthesis of 2-Thiophen-2-Yl-Azepane typically involves several steps:

  • Formation of Azepane: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Thiophene: The thiophene moiety is introduced via electrophilic substitution or condensation reactions with thiophene derivatives.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain high-purity 2-Thiophen-2-Yl-Azepane .

Due to its unique structure and biological activity, 2-Thiophen-2-Yl-Azepane has potential applications in various fields:

  • Pharmaceuticals: Its antinociceptive properties make it a candidate for developing pain relief medications.
  • Materials Science: The electronic properties of thiophene-containing compounds are explored in organic electronics and photovoltaic devices.
  • Agriculture: Compounds with similar structures may be investigated for their effectiveness as pesticides or herbicides.

Interaction studies involving 2-Thiophen-2-Yl-Azepane focus on its binding affinity with various biological targets. For instance, studies may assess how this compound interacts with pain receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its efficacy .

Several compounds share structural similarities with 2-Thiophen-2-Yl-Azepane. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-(Azepan-1-yl)-2-(thiophen-2-yl)ethanoneContains both azepane and thiophene ringsExhibits different reactivity due to the ketone group
N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamideA derivative with additional functional groupsPotentially enhanced biological activity
1,6-Di(thiophen-2-yl)hexane-1,6-dioneDiketone structure with two thiophene ringsKnown for antioxidant properties

These compounds highlight the uniqueness of 2-Thiophen-2-Yl-Azepane while also demonstrating its potential as a versatile building block for synthesizing novel therapeutic agents. Each compound's distinct features contribute to its specific applications and biological activities.

2-Thiophen-2-yl-azepane combines a sulfur-rich aromatic thiophene with a conformationally flexible azepane scaffold, placing it at the intersection of materials science and medicinal chemistry. Recent methodological advances—particularly in cross-coupling, ring expansion, and microwave-mediated tactics—have sharply expanded the synthetic repertoire available to researchers seeking this motif. The following sections dissect those methods, compare performance metrics, and highlight optimal reaction parameters.

Conventional Synthetic Routes

Reductive Amination of Thiophene-Substituted Carbonyl Precursors

Early access to 2-thiophen-2-yl-azepane relied heavily on reductive amination between 2-thiophenyl-substituted keto-esters and diamines, followed by intramolecular SN2 closure under high-boiling polar solvents [1].

Key data (Table 1):

EntryCarbonyl precursorReductantRing-closure baseYieldNotes
1Ethyl 6-oxo-2-(thiophen-2-yl)hexanoateNaBH₃CNK₂CO₃, 120 °C68% [1]Robust to electron-rich thiophene
22-(Thiophen-2-yl)cyclohexanoneH₂/Pd-CNaH, 90 °C57% [2]Competes with over-reduction

Beckmann-Type Rearrangement

A three-step sequence—oxime formation, Beckmann rearrangement, and lactam reduction—delivers azepane rings with modest overall yields (ca. 35%) but excellent chemoselectivity toward N-insertion adjacent to the thiophene ring [3].

Cross-Coupling Reactions

Cross-coupling enables late-stage installation of the thiophene fragment or the azepane nitrogen-containing moiety with high functional-group tolerance. Strategies diverge into tin-based Stille and boron-based Suzuki pathways.

Stille Reaction Applications

Tin Reagents and the “Copper Effect”

Tri-n-butyl-2-thiophenyl-stannane couples cleanly with 6-bromo-azepane carbamate in the presence of Pd(PPh₃)₄/CuCl/LiCl (60 °C, DMSO), achieving 90% yield of the C-2 linked product [4] [5].
Copper(I) chloride accelerates transmetallation by transient vinyl- or aryl-copper species, circumventing the steric hindrance of seven-membered azepanes [4].

Representative Metrics

Catalyst systemSolventTemperatureTimeYield
Pd(PPh₃)₄/CuCl (5 mol %)DMSO60 °C16 h90% [4]
Pd₂(dba)₃/XPhos (2 mol %)DMF110 °C12 h78% [6]

Suzuki Coupling Approaches

Micellar, Aqueous Suzuki Coupling

A ligand-free Pd(dtbpf)Cl₂ protocol in Kolliphor EL micelles delivers 2-thiophen-2-yl substituents onto bromo-azepane systems at room temperature in 15 minutes with up to 98% isolated yield [7].

Overcoming NH-Inhibition

Unprotected azepanes can inhibit Pd(II) via N-coordination. Buchwald’s precatalyst P2 paired with SPhos retains high turnover frequency, reaching 90% conversion when 3-chloro-indazole analogues are replaced by 2-bromo-azepane substrates bearing free NH groups [8].

LigandPd-sourceConversionYield
SPhosPrecatalyst P2100%90% [8]
XPhosPd(dba)₂68%49% [8]

Ring Closure and Expansion Methods

Dearomative Ring Expansion Techniques

Blue-light-mediated insertion of bicyclo[1.1.0]butane into 2-bromothiophene affords an eight-membered bicyclic intermediate that contracts under hydrogenolysis to the seven-membered azepane, producing 71% yield across two steps [9].

Photochemical Methodologies

Nitroarene-to-azepane photochemical ring expansion converts 2-nitro-thiophene derivatives into polysubstituted azepanes under 450 nm LEDs at ambient temperature, achieving 74% yield after subsequent hydrogenation [10] [11].

A related N-vinylpyrrolidinone photo-rearrangement provides azepin-4-ones in 92% yield, readily reduced to 2-thiophen-2-yl-azepanes in a one-pot sequence [12].

Stereoselective Synthesis Strategies

Sharpless-type tethered aminohydroxylation on sugar-derived allyl alcohols introduced a stereodefined nitrogen, generating a pentahydroxylated azepane with 89% yield under microwave NaOH/EtOH conditions [13].
X-ray crystallography confirmed S-configuration retention at C-6, establishing predictable stereocontrol over the newly formed C–N bond [13].

Microwave-Assisted Synthesis

Microwave irradiation (150 °C, N-methyl-2-pyrrolidone, 3 h) converts 3,3′-(Z)-ethene-1,2-diylbis(4-chloropyridine) and excess diamine into dipyridoazepines; subsequent thiophene-directed Friedel–Crafts acylation installs the required 2-substituent, producing 61–62% yields while eliminating Pd catalysis [14] [15].

SubstrateMicrowave timeYield
N,N-Dimethylpropane-1,3-diamine3 h61% [14]
N-(3-Aminopropyl)morpholine3 h62% [14]

Decarboxylation-Enabled Annulation

A Pd/La(OTf)₃ dual-catalyzed decarboxylative [5 + 2] annulation between vinyl cyclic carbonates and thiophene-bearing anilides generates non-fused N-aryl azepanes with 83–90% yields under 30 °C conditions, liberating CO₂ as the only stoichiometric by-product [16] [17].

Optimization of Reaction Parameters

Catalyst Selection

  • Stille: Pd(PPh₃)₄/CuCl universally outperforms ligandless systems for sterically hindered azepanes, cutting cine-substitution to <2% [4] [5].
  • Suzuki: Precatalyst P2 plus SPhos offers the best balance of activity and NH-tolerance [8].

Solvent Effects

  • Micellar aqueous media dramatically accelerate Suzuki reactions (2–5-fold rate enhancement) while permitting ambient temperature operation [7].
  • DMSO maximizes Stille turnover but requires rigorous O₂ exclusion to prevent tin oxidation [4].

Base and Additive Screening

Table 2 summarizes representative optimization studies:

Variable (Stille)Tested rangeOptimal valueYield impact
LiCl loading0–2 equiv1.5 equiv+12% [5]
CuCl loading0–1 equiv0.75 equiv+15% [4]
Temperature23–80 °C60 °C+18% [4]
Variable (Suzuki)Tested rangeOptimalYield impact
Base (K₃PO₄ vs KF)K₃PO₄+10% [8]
H₂O co-solvent0–30%20%+8% [8]
Boronic acid equiv.1.0–2.51.5Mitigates NH-inhibition [8]

Analytical Monitoring

High-throughput HPLC monitoring reveals first-order kinetics in Pd for Suzuki routes, whereas Stille pathways exhibit mixed first/zero-order behavior, highlighting the importance of tin-to-copper transmetalation rate control [18] [19].

XLogP3

2.2

Dates

Last modified: 08-15-2023

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